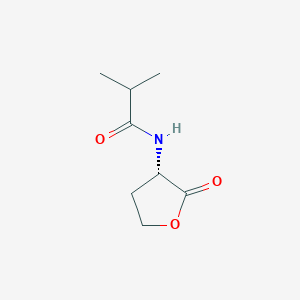![molecular formula C9H6F3NO2S B12888483 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)
2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazoles, including 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole, typically involves the cyclization of 2-aminophenols with various reagents. One common method is the reaction of 2-aminophenols with aldehydes in the presence of catalysts like samarium triflate under mild conditions . Another approach involves the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide .
Industrial Production Methods: Industrial production methods for benzoxazoles often focus on optimizing yield and reducing environmental impact. Green chemistry approaches, such as using reusable acid catalysts in aqueous media, are gaining popularity .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Benzoxazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzoxazole: The parent compound, lacking the methylthio and trifluoromethoxy groups.
2-Methylbenzoxazole: Similar structure but with a methyl group instead of a methylthio group.
6-Trifluoromethoxybenzoxazole: Similar structure but without the methylthio group.
Uniqueness: 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethoxy groups. These substituents confer distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C9H6F3NO2S |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-8-13-6-3-2-5(4-7(6)14-8)15-9(10,11)12/h2-4H,1H3 |
InChI Key |
LHCNCQGZBYMTBO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)



![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)



![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)



